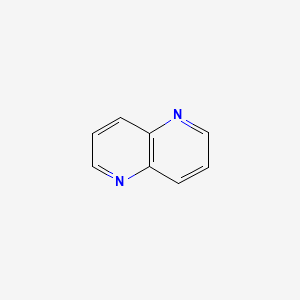

1,5-Naphthyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLKTERJLVWEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180053 | |

| Record name | 1,5-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254-79-5 | |

| Record name | 1,5-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Naphthyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7JA3E5YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Skraup Reaction: A Comprehensive Technical Guide to the Synthesis of 1,5-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Derivatives of this compound have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors in anticancer therapy and as antimalarial agents.[2][3] The Skraup synthesis, a venerable reaction in organic chemistry, provides a direct and effective route to this important class of compounds.[1] This technical guide offers an in-depth exploration of the Skraup reaction for the synthesis of 1,5-naphthyridines, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams.

The Core Reaction: Mechanism and Principles

The Skraup synthesis of 1,5-naphthyridines involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[1] The reaction proceeds through a series of well-established steps:

-

Acrolein Formation: Glycerol is dehydrated by the strong acid to form the reactive α,β-unsaturated aldehyde, acrolein, in situ.[1]

-

Michael Addition: The amino group of the 3-aminopyridine derivative undergoes a conjugate (Michael) addition to the acrolein.[1]

-

Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the newly formed side chain cyclizes onto the pyridine ring.[4]

-

Dehydration and Oxidation: The resulting dihydro-1,5-naphthyridine intermediate is dehydrated and then oxidized to yield the aromatic this compound product.[1][4]

The choice of oxidizing agent is crucial for the success of the reaction. While historically nitrobenzene was used, modern protocols often employ milder and more efficient oxidants such as sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na), iodine, or arsenic pentoxide to improve yields and control the often vigorous and exothermic nature of the reaction.[2][5][6]

Quantitative Data Presentation

The following table summarizes representative examples of substituted 1,5-naphthyridines synthesized via the Skraup reaction and its modifications, highlighting the starting materials, oxidizing agents, and reported yields.

| Starting Material (3-Aminopyridine Derivative) | Carbonyl Source/Equivalent | Oxidizing Agent/Catalyst | Product | Yield (%) |

| 3-Aminopyridine | Glycerol | Nitrobenzene | This compound | - |

| 3-Aminopyridine | Glycerol | Iodine | This compound | Good |

| 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | This compound | 45-50 |

| 3-Amino-5-bromopyridine | Glycerol | m-NO₂PhSO₃Na | 3-Bromo-1,5-naphthyridine | - |

| 3-Amino-4-methylpyridine | Acetaldehyde | - | 2,8-Dimethyl-1,5-naphthyridine | - |

| 6-Methoxy-3-aminopyridine | - | - | 2-Hydroxy-6-methyl-1,5-naphthyridine | - |

| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone | Montmorillonite K10 | Substituted this compound | - |

Data compiled from references[1] and[7]. Yields can vary based on specific reaction conditions and scale.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent this compound and a brominated derivative. These protocols are based on literature reports and may require optimization for specific substrates and scales.[1]

General Experimental Workflow

The general workflow for the Skraup synthesis of this compound derivatives is outlined below.

Protocol 1: Synthesis of Unsubstituted this compound

This protocol describes the classic Skraup reaction using 3-aminopyridine and glycerol.[1]

Materials:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or other suitable oxidizing agent)

-

Sodium Hydroxide (for neutralization)

-

Dichloromethane (or other suitable solvent for extraction)

-

Anhydrous Magnesium Sulfate (or other drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.

-

Add the oxidizing agent (e.g., nitrobenzene) to the mixture.

-

Heat the reaction mixture to the specified temperature (typically 140-160 °C) and maintain for several hours. The reaction is often exothermic and may require initial cooling.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford pure this compound.

Protocol 2: Synthesis of 3-Bromo-1,5-naphthyridine

This protocol outlines a modified Skraup synthesis for a halogenated derivative.[1]

Materials:

-

3-Amino-5-bromopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)

-

Sodium Hydroxide

-

Ethyl Acetate (or other suitable solvent for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

Follow the general procedure outlined in Protocol 1, substituting 3-amino-5-bromopyridine for 3-aminopyridine and sodium m-nitrobenzenesulfonate for nitrobenzene.

-

The reaction is typically heated at a temperature of approximately 120-130 °C for 2-3 hours.[1]

-

After work-up and extraction with ethyl acetate, the crude product is purified by column chromatography to yield 3-bromo-1,5-naphthyridine.[1]

Troubleshooting and Side Reactions

The Skraup synthesis is known for its harsh conditions, which can lead to several side reactions.[5] Common issues and troubleshooting strategies are summarized below:

-

Tar Formation: The strongly acidic and high-temperature conditions can cause polymerization of acrolein, leading to the formation of intractable tars.[6] Careful temperature control and the use of milder oxidizing agents can mitigate this.[5]

-

Formation of Isomeric Naphthyridines: With substituted 3-aminopyridines, cyclization can potentially occur at the 4-position, leading to the formation of 1,7-naphthyridines as byproducts. The electronic and steric nature of the substituents on the pyridine ring influences the regioselectivity.[5]

-

Incomplete Oxidation: If the oxidizing agent is not effective or used in insufficient amounts, the final aromatization step may be incomplete, resulting in dihydro-naphthyridine impurities.[5][6]

Relevance in Drug Development: 1,5-Naphthyridines as Kinase Inhibitors

The this compound scaffold is a prominent feature in the design of kinase inhibitors due to its rigid, planar structure and the presence of nitrogen atoms that can participate in hydrogen bonding with the target protein.[8] Derivatives of this compound have shown potent inhibitory activity against several key kinase families, including the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) and Fibroblast Growth Factor Receptors (FGFRs).[8][9][10][11]

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in cancer and fibrosis.[3] Certain this compound derivatives have been identified as potent and selective inhibitors of ALK5, a key kinase in this pathway.[10][11]

Conclusion

The Skraup reaction remains a powerful and relevant tool for the synthesis of 1,5-naphthyridines. While the classical conditions can be challenging, modern modifications have improved its applicability and efficiency. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize these valuable heterocyclic compounds for applications in medicinal chemistry, drug development, and materials science. Further optimization of reaction conditions for specific substrates will likely be necessary to achieve the desired outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Collection - Identification of this compound Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 11. researchgate.net [researchgate.net]

The Gould-Jacobs Reaction: A Cornerstone in the Synthesis of 1,5-Naphthyridine Derivatives for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The Gould-Jacobs reaction stands as a classical and highly effective methodology for the construction of this vital chemical framework, providing a versatile and straightforward route to 4-hydroxy-1,5-naphthyridine derivatives which are key intermediates in medicinal chemistry.[1][2]

This technical guide provides a comprehensive overview of the Gould-Jacobs reaction for the synthesis of this compound derivatives, detailing the reaction mechanism, experimental protocols, and quantitative data to support researchers in the strategic design and synthesis of novel drug candidates.

Core Reaction Principles

The Gould-Jacobs reaction, in the context of this compound synthesis, is fundamentally a two-stage process. It commences with the condensation of a 3-aminopyridine derivative with a substituted malonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization of the resulting enamine intermediate.[1][3] Subsequent hydrolysis and decarboxylation can then be employed to afford the corresponding 4-hydroxy-1,5-naphthyridine or its carboxylic acid derivative.[1][2]

The reaction is prized for its reliability and its ability to provide access to a diverse range of substituted 1,5-naphthyridines by varying the substituents on the initial 3-aminopyridine.[3][4]

Reaction Mechanism and Workflow

The synthesis of this compound derivatives via the Gould-Jacobs reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack by the amino group of the 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a vinylogous amide intermediate. The subsequent thermal cyclization occurs via a 6-electron electrocyclization, forming the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[1][5]

Caption: General reaction scheme for the Gould-Jacobs synthesis of this compound derivatives.

Quantitative Data Summary

The yield and efficiency of the Gould-Jacobs reaction are influenced by several factors, including the nature of the substituents on the 3-aminopyridine, the reaction temperature, and the choice of solvent for the cyclization step. High-boiling point solvents such as diphenyl ether or Dowtherm A are frequently employed for the thermal cyclization.[6]

| Starting Material (3-Aminopyridine Derivative) | Malonic Ester Derivative | Cyclization Conditions | Product | Yield (%) | Reference |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A, 250 °C, 30 min | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Not specified | [4] |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Microwave, 250 °C or 300 °C | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 37-47% | [7] |

| Substituted 3-aminopyridines | Methylene malonate | Microwave or Dowtherm A | 4-Hydroxy-[1][6]naphthyridine-3-carbonitriles | Good | [8] |

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of this compound derivatives via the Gould-Jacobs reaction.[3][4]

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).[4]

-

Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will gradually become a thick syrup.[4]

-

Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing and can be used directly in the next step without further purification.[4]

Step 2: Cyclization

-

In a separate flask, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250 °C.[4][6]

-

Slowly and carefully add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.[4]

-

Allow the mixture to cool to below 100 °C and then add a non-polar solvent like hexane to facilitate complete precipitation.[6]

-

Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Protocol 2: Hydrolysis to 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

-

Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH).[4]

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours, or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl). The carboxylic acid product will precipitate as a solid.[4]

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[4]

Experimental Workflow

The logical progression from starting materials to the final, characterized product is a critical aspect of synthetic chemistry. The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives via the Gould-Jacobs reaction.

Caption: A logical workflow for the synthesis and characterization of this compound derivatives.

Applications in Drug Development

The this compound core is a recognized pharmacophore, and its derivatives have been investigated for a range of therapeutic applications.[9] For instance, certain this compound derivatives have been identified as potent and selective inhibitors of the TGF-beta type I receptor, a key target in cancer therapy. The Gould-Jacobs reaction provides a foundational synthetic route to access the core structures necessary for the development of such targeted agents.

The versatility of this reaction allows for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Researchers can introduce a variety of functional groups onto the starting 3-aminopyridine to modulate the physicochemical and pharmacological properties of the final products.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. ablelab.eu [ablelab.eu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 1,5-Naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Naphthyridine, a nitrogen-containing heterocyclic aromatic compound, forms the core structure of numerous molecules with significant applications in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence and position of the two nitrogen atoms in the fused pyridine rings, govern its interactions with light and its electrochemical behavior. This technical guide provides a comprehensive overview of the electronic and photophysical properties of the this compound core, offering valuable data and detailed experimental protocols for researchers in drug discovery and materials development.

Electronic Properties

The electronic structure of this compound is characterized by a π-conjugated system with distinct molecular orbitals that dictate its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in electronic transitions and redox processes.

Theoretical Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic properties of this compound and its derivatives. These computational methods provide insights into the energies of the frontier molecular orbitals and predict the electronic absorption spectra. For substituted 1,8-naphthyridine derivatives, which share structural similarities, DFT calculations using the B3LYP functional with a 6-311++G** basis set have been employed to optimize geometries and calculate electronic properties.[1] The calculated absorption maxima for these related compounds show good agreement with experimental data.[1]

Table 1: Calculated Electronic Properties of a Representative 1,8-Naphthyridine Derivative

| Parameter | Value | Method | Reference |

| Calculated Absorption Maximum (λmax) | ~320 nm | DFT/TD-DFT | [1] |

| Predominant Transition | π→π* | DFT/TD-DFT | [1] |

| Orbital Contribution | HOMO to LUMO | DFT/TD-DFT | [1] |

Note: Specific experimental data for the parent this compound is limited in the reviewed literature; therefore, data for a closely related derivative is presented as a reference.

Photophysical Properties

The interaction of this compound and its derivatives with light gives rise to their characteristic absorption and emission properties. These properties are highly sensitive to the molecular structure and the surrounding environment.

Absorption and Emission

This compound derivatives typically exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum, with some substituted analogs showing absorption extending into the visible range. The fluorescence emission of these compounds can be modulated by structural modifications, leading to a range of emission colors. For instance, derivatives of the isomeric 1,6-naphthyridine have been reported to have fluorescence lifetimes of approximately 10 ns and quantum yields in the range of 0.05-0.1 in various solvents.[2]

Table 2: Photophysical Properties of Naphthyridine Derivatives

| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference |

| 1,6-Naphthyridine derivatives | - | - | ~0.05 - 0.1 | ~10 | [2] |

| Pyrrolo[1',5'-a]-1,8-naphthyridine derivatives | ~320 - 390 | ~430 - 445 | - | - | [1] |

Electrochemical Properties

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of this compound and its derivatives. This method provides information on the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively. The electrochemical properties are crucial for applications in organic electronics and for understanding the molecule's behavior in biological redox processes.

While specific experimental cyclic voltammetry data for the parent this compound is scarce in the reviewed literature, studies on related aza-aromatic compounds provide a framework for understanding their electrochemical characteristics. For instance, a this compound-fused porphyrin dimer has been shown to have a remarkably low reduction potential.[3]

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of a this compound derivative.

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

-

This compound derivative sample

Procedure:

-

Solution Preparation: Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in the chosen solvent. From this stock solution, prepare a series of dilutions of varying concentrations.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Empty the sample cuvette and rinse it with the most dilute sample solution before filling it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum.

-

Repeat step 4 for each of the prepared dilutions, moving from the least concentrated to the most concentrated.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, a plot of absorbance at λmax versus concentration should yield a straight line. The molar absorptivity (ε) can be calculated from the slope of this line.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, quantum yield, and lifetime of a this compound derivative.

Materials:

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

This compound derivative sample

Procedure:

1. Emission Spectrum: a. Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. b. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. c. Scan the emission monochromator over a suitable wavelength range to record the fluorescence emission spectrum.

2. Quantum Yield (Relative Method): a. Prepare a series of dilute solutions of both the sample and the fluorescence standard with absorbances below 0.05 at the excitation wavelength.[4] b. Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.[4] c. Integrate the area under the emission curves for all solutions. d. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. e. The quantum yield (Φsample) is calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

3. Fluorescence Lifetime: a. Use a time-correlated single-photon counting (TCSPC) system. b. Excite the sample with a pulsed light source at the absorption maximum. c. Record the decay of the fluorescence intensity over time. d. The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Cyclic Voltammetry

Objective: To determine the redox potentials of a this compound derivative.

Materials:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Electrochemical cell

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

-

Non-aqueous solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

This compound derivative sample

Procedure:

-

Solution Preparation: Prepare a solution of the this compound derivative (typically 1-5 mM) in the electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrode Setup: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Measurement: a. Set the potential window to a range where the redox events are expected to occur. b. Linearly sweep the potential from an initial value to a switching potential and then back to the initial potential. c. Record the current response as a function of the applied potential. d. Vary the scan rate (e.g., 50, 100, 200 mV/s) to investigate the nature of the redox processes.

-

Data Analysis: a. Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc). b. The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2 for a reversible process.

Application in Drug Development: Inhibition of TGF-β Signaling

Derivatives of this compound have emerged as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[2][5] The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[6][7][8] By inhibiting the kinase activity of ALK5, these this compound derivatives can block the downstream signaling cascade.[5]

The canonical TGF-β signaling pathway begins with the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding recruits and phosphorylates the type I receptor (ALK5).[1][8][9] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[6][9] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[9] This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell growth, differentiation, and extracellular matrix production.[1][6] this compound-based inhibitors act by blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the signal transduction.[5]

Conclusion

The this compound scaffold possesses a rich and tunable set of electronic and photophysical properties that make it a valuable building block in medicinal chemistry and materials science. This guide has provided an overview of these properties, detailed experimental protocols for their characterization, and a key example of their application in drug development. Further research into the fundamental properties of the parent this compound and the continued exploration of its derivatives will undoubtedly lead to new and innovative applications.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 9. ias.ac.in [ias.ac.in]

The Naphthyridine Core: A Technical Guide to its History, Discovery, and Synthesis

Abstract: Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in medicinal chemistry and materials science. Their structural diversity, arising from six possible isomeric forms based on the nitrogen atom placement, has given rise to a vast chemical space with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the history and discovery of naphthyridine isomers, detailing the pivotal moments from their first synthesis to the development of key therapeutic agents. It offers a comprehensive overview of the primary synthetic strategies, complete with detailed experimental protocols for seminal reactions. Quantitative data on the biological activities of significant derivatives are presented in structured tables for comparative analysis. Furthermore, key historical timelines, synthetic workflows, and biological pathways are visualized using Graphviz to offer a clear and logical representation for researchers, scientists, and drug development professionals.

A Historical Overview: The Emergence of a Privileged Scaffold

The journey of naphthyridines began in the late 19th century. Their history is marked by key discoveries that gradually unveiled the potential of this versatile heterocyclic system.

The First Synthesis and Isomer Identification

The first derivative of a naphthyridine was synthesized in 1893 by Arnold Reissert, who also proposed the name for this new class of compounds.[1][2] His work involved the creation of a 1,8-naphthyridine derivative.[1] However, it took several more decades for the parent, unsubstituted forms of all six possible isomers to be synthesized and characterized. The timeline for the completion of the parent naphthyridine family is as follows:

-

1927: The unsubstituted 1,5-naphthyridine and 1,8-naphthyridine were synthesized.[2]

-

1958: The 1,6-, 1,7-, and 2,7-naphthyridine isomers were successfully synthesized.[2]

-

1965: The final member of the family, 2,6-naphthyridine, was isolated and identified.[2]

Naphthyridines are also referred to as pyridopyridines or diazanaphthalenes.[2][3] The six isomeric forms are distinguished by the positions of the two nitrogen atoms within the fused bicyclic system.

A Landmark Discovery: Nalidixic Acid

For decades, interest in naphthyridines was primarily academic. This changed dramatically in 1962 with the discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) by George Lesher and his team.[4][5] Introduced into clinical practice in 1967, nalidixic acid was the first synthetic quinolone antibiotic and demonstrated potent antibacterial activity.[4][5] This discovery illuminated the therapeutic potential of the 1,8-naphthyridine scaffold and catalyzed extensive research into this and other naphthyridine isomers, ultimately establishing them as "privileged scaffolds" in medicinal chemistry.[6]

Core Synthetic Strategies

The construction of the naphthyridine ring system can be achieved through a variety of synthetic routes, which can be broadly classified based on the precursors used. Most methods involve the cyclization or cyclocondensation of substituted pyridine derivatives.[7][8]

Key Synthetic Reactions

Several named reactions are fundamental to naphthyridine synthesis:

-

Friedländer Annulation: A condensation reaction between a 2-aminopyridine-3-carbaldehyde (or ketone) and a compound containing an active methylene group (e.g., a ketone or ester). This is a highly versatile and widely used method, particularly for 1,8- and 1,7-naphthyridines.[9][10][11]

-

Skraup Synthesis: A reaction involving an aminopyridine, glycerol, an oxidizing agent (like sodium m-nitrobenzene sulfonate), and sulfuric acid. This method was historically important for preparing the parent 1,5- and 1,6-naphthyridines.[1][12]

-

Gould-Jacobs Reaction: This multi-step process begins with the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization and subsequent decarboxylation to yield a 4-hydroxy-naphthyridine derivative.[1]

Experimental Protocol: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from a gram-scale synthesis methodology utilizing a biocompatible ionic liquid catalyst in an aqueous medium.[10][13]

Materials:

-

2-Aminonicotinaldehyde (1.0 mmol, 122.1 mg)

-

Acetone (1.2 mmol, 70.0 mg)

-

Choline hydroxide (45 wt% in water, 0.2 mmol)

-

Deionized Water (5 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A 25 mL round-bottom flask is charged with 2-aminonicotinaldehyde (1.0 mmol) and deionized water (5 mL).

-

Choline hydroxide (0.2 mmol) is added to the flask, and the mixture is stirred for 5 minutes at room temperature.

-

Acetone (1.2 mmol) is added to the reaction mixture.

-

The flask is equipped with a condenser, and the reaction mixture is stirred at 50 °C under a nitrogen atmosphere for 6 hours.

-

After completion (monitored by TLC), the reaction is cooled to room temperature.

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography to yield 2-methyl-1,8-naphthyridine.

Expected Yield: ~99%.[10]

Characterization Data (1H NMR, 400 MHz, CDCl3): δ 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 8.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 8.0, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.80 (s, 3H).[10]

Isomer-Specific Developments and Biological Activity

While all isomers have been studied, the 1,8-, 1,5-, 1,6-, 2,6-, and 2,7-naphthyridine scaffolds have garnered the most attention in drug discovery due to their diverse biological activities.[4][7][8]

1,8-Naphthyridines: The Antibacterial Powerhouse

Following the discovery of nalidixic acid, the 1,8-naphthyridine core became a template for numerous antibacterial agents. These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV. Beyond antibacterial applications, derivatives have shown anticancer, antiviral, and anti-inflammatory properties.[14]

1,5- and 1,6-Naphthyridines: Kinase and Topoisomerase Inhibitors

Derivatives of 1,5- and 1,6-naphthyridines have been extensively investigated as anticancer agents. They are known to function as inhibitors of crucial cellular enzymes like topoisomerase I and various protein kinases.[15][16] For instance, certain 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[15]

2,6- and 2,7-Naphthyridines: Emerging Therapeutic Scaffolds

The 2,6- and 2,7-isomers are also rich sources of bioactive compounds.[8][17] Recently, 2,6-naphthyridine analogues were developed as selective FGFR4 inhibitors, demonstrating remarkable antitumor efficacy in preclinical models of liver cancer.[18][19] Derivatives of 2,7-naphthyridine have been found to possess antitumor, antimicrobial, and analgesic effects.[7][17] Natural products containing the 2,7-naphthyridine scaffold, such as Lophocladines A and B, have also been synthesized and studied.[20]

Biological Pathway: FGFR4 Inhibition in Hepatocellular Carcinoma

Approximately 30% of patients with hepatocellular carcinoma (HCC) exhibit an overactive FGF19-FGFR4 signaling pathway, which drives tumor growth.[18][19] Naphthyridine-based inhibitors have been designed to selectively target and block the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting downstream signaling and suppressing cancer cell proliferation.

Quantitative Biological Activity

The following table summarizes the biological activity of selected naphthyridine derivatives against various targets.

| Isomer | Compound | Target/Organism | Activity Metric | Value | Reference |

| 1,8-Naphthyridine | Nalidixic Acid | Escherichia coli | MIC | 3.91 µg/mL | [4] |

| This compound | Canthin-6-one | Staphylococcus aureus | MIC | 0.49 µg/mL | [4] |

| This compound | 10-methoxycanthin-6-one | Methicillin-resistant S. aureus (MRSA) | MIC | 0.98 µg/mL | [4] |

| 1,6-Naphthyridine | Compound 35 | FGFR4 Kinase | IC50 | 1.2 nM | [15] |

| 2,6-Naphthyridine | Compound 11 | FGFR4 Kinase | IC50 | 1.4 nM | [18][19] |

| 2,6-Naphthyridine | Compound 11 | Huh7 (HCC cell line) | GI50 | 25 nM | [18][19] |

Table 1: Selected Biological Activities of Naphthyridine Derivatives. (MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration; GI50 = Half-maximal Growth Inhibition concentration)

Conclusion

From an academic curiosity in the late 19th century to a cornerstone of modern drug discovery, the history of naphthyridine isomers is a testament to the power of heterocyclic chemistry. The initial discovery of nalidixic acid unlocked the therapeutic potential of the 1,8-naphthyridine scaffold, paving the way for decades of research that have expanded to all six isomers. The development of robust synthetic methodologies, such as the Friedländer and Skraup reactions, has enabled chemists to create vast libraries of derivatives. These efforts have yielded potent agents targeting a range of diseases, from bacterial infections to cancer, by interacting with crucial biological targets like DNA gyrase and protein kinases. As synthetic methods become more sophisticated and our understanding of biological pathways deepens, the simple yet elegant naphthyridine core will undoubtedly continue to serve as a foundation for the next generation of innovative therapeutics and functional materials.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids [ijpba.info]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,5-Naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1,5-Naphthyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols for major spectroscopic techniques, and illustrates a typical characterization workflow.

Introduction

This compound is a bicyclic aromatic heterocycle containing two nitrogen atoms. Its derivatives are of significant interest due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of novel this compound derivatives in drug discovery and development. This guide focuses on the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for the parent this compound molecule. It is important to note that while extensive data is available for its derivatives, experimentally obtained and published data for the unsubstituted parent compound can be limited. The data presented is a consolidation of available information and predicted values based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-6 | ~8.99 | dd | J = 4.1, 1.7 |

| H-4, H-8 | ~8.41 | dd | J = 8.4, 1.7 |

| H-3, H-7 | ~7.64 | dd | J = 8.4, 4.1 |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can be solvent-dependent. Data is based on spectra recorded in CDCl₃.[1]

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 | ~151.1 |

| C-4, C-8 | ~144.0 |

| C-3, C-7 | ~124.3 |

| C-4a, C-8a | ~137.4 |

Note: Chemical shifts are typically referenced to TMS and can be solvent-dependent. Data is based on spectra recorded in CDCl₃.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorptions for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C/C=N Ring Stretch | 1600 - 1450 | Medium-Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Medium-Strong |

Note: The IR spectrum of aromatic heterocyclic compounds is complex. The provided ranges are characteristic of the functional groups present in the this compound core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆N₂ |

| Molecular Weight | 130.15 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 130 |

Note: The fragmentation pattern under EI conditions is expected to show the molecular ion as a prominent peak. Fragmentation may involve the loss of HCN and other cleavages of the heterocyclic rings.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for this compound and its derivatives.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of ~250 ppm.

-

Process the data similarly to the proton spectrum.

-

-

Data Analysis : Integrate the proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr pellet) : Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum (of air or the KBr pellet without the sample).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis : Analyze the resulting spectrum of transmittance or absorbance versus wavenumber to identify the characteristic absorption bands of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition :

-

Fill a quartz cuvette with the solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition : Introduce the sample into the ion source (e.g., via a direct insertion probe for EI or direct infusion for ESI). Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized this compound derivative.

References

The Chemical Reactivity of the 1,5-Naphthyridine Ring System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide array of biological activities, including kinase inhibition, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the chemical reactivity of the this compound core is paramount for the rational design and synthesis of novel functional molecules. This technical guide provides a comprehensive overview of the key chemical transformations of the this compound ring system, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Core Reactivity Principles

The reactivity of the this compound ring is fundamentally governed by the presence of two nitrogen atoms. These nitrogen atoms exert a strong electron-withdrawing effect, which deactivates the ring system towards electrophilic attack compared to benzene.[3] Consequently, electrophilic substitution reactions on the this compound ring often require more forcing conditions to proceed. The positions meta to the nitrogen atoms, namely the 3- and 7-positions, are the least deactivated and are thus the preferred sites for electrophilic substitution.[3]

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms (2-, 4-, 6-, and 8-positions). This is especially true when a good leaving group, such as a halogen, is present at these positions.

Electrophilic Aromatic Substitution

As a result of the ring's deactivation, electrophilic aromatic substitution on this compound requires potent electrophiles and often harsh reaction conditions.

Halogenation

Bromination is a common halogenation reaction used to introduce a versatile synthetic handle onto the this compound ring.[3]

Experimental Protocol: Bromination of this compound [3]

-

Materials: this compound, Glacial Acetic Acid, Bromine, Saturated Sodium Thiosulfate Solution, Saturated Sodium Bicarbonate Solution, Dichloromethane, Anhydrous Sodium Sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Quench the reaction by pouring the mixture into a saturated solution of sodium thiosulfate.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Nitration

Nitration of this compound requires a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[3]

Experimental Protocol: Nitration of this compound [3]

-

Materials: this compound, Fuming Nitric Acid (90%), Concentrated Sulfuric Acid (98%), Ice.

-

Procedure:

-

In a round-bottom flask, carefully add concentrated sulfuric acid and cool to 0 °C in an ice/salt bath.

-

Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.

-

Once dissolved, slowly add fuming nitric acid (1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Nucleophilic Substitution

The electron-deficient nature of the this compound ring facilitates nucleophilic substitution, particularly at the 2-, 4-, 6-, and 8-positions, especially when activated by a good leaving group.

Chichibabin Amination

Direct amination of the this compound ring can be achieved via the Chichibabin reaction, which involves the nucleophilic addition of an amide anion followed by the elimination of a hydride ion.[4]

Experimental Protocol: Chichibabin-type Amination of a Pyridine Derivative [1][5]

-

Materials: Pyridine derivative (1.0 eq), Sodium Hydride (3.0 eq), Lithium Iodide (2.0 eq), Primary Amine (2.0 eq), Anhydrous THF.

-

Procedure:

-

To a sealed tube containing the pyridine derivative, add NaH and LiI in THF under a nitrogen atmosphere.

-

Add the primary amine at room temperature.

-

Seal the tube and stir the reaction mixture at 85 °C for 7 hours.

-

Quench the reaction with ice-cold water at 0 °C.

-

Extract the organic materials with dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

Nucleophilic Aromatic Substitution (SNAr)

Halogenated 1,5-naphthyridines are excellent substrates for SNAr reactions with a variety of nucleophiles.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a halo-1,5-naphthyridine.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound ring, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a halo-1,5-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[6]

Experimental Protocol: Suzuki Coupling of 3-Bromo-1,5-naphthyridine [6]

-

Materials: 3-Bromo-1,5-naphthyridine (1.0 eq), Arylboronic acid (1.2 eq), Cesium Carbonate (2.0 eq), Pd(dppf)Cl₂ (0.03 eq), Degassed Toluene and Water (4:1 v/v).

-

Procedure:

-

In a Schlenk tube, combine 3-bromo-1,5-naphthyridine, the arylboronic acid, and cesium carbonate.

-

Evacuate and backfill the tube with argon three times.

-

Add the degassed toluene/water mixture.

-

Add the palladium catalyst.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Table 1: Representative Yields for Suzuki Coupling of 2-Iodo-1,5-naphthyridine with Various Boronic Acids

| Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Phenyl-1,5-naphthyridine | High |

| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-1,5-naphthyridine | High |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,5-naphthyridine | High |

| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-1,5-naphthyridine | High |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a halo-1,5-naphthyridine and an amine.[2]

Experimental Protocol: Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine [2]

-

Materials: Halo-1,5-naphthyridine (1.0 eq), Amine (1.2 eq), Sodium tert-butoxide (1.4 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., Xantphos, 4 mol%), Anhydrous Toluene.

-

Procedure:

-

To an oven-dried Schlenk tube, add the halo-1,5-naphthyridine, amine, and sodium tert-butoxide.

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in anhydrous toluene.

-

Add the catalyst solution to the Schlenk tube.

-

Seal the tube, evacuate, and backfill with argon.

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Signaling Pathways

Derivatives of the this compound scaffold have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2] Dysregulation of these pathways is often implicated in diseases such as cancer.

Table 2: Kinase Inhibitory Activity of Representative this compound Derivatives [2]

| Compound Class | Target Kinase | IC₅₀ (nM) |

| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 |

| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity |

| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 |

| 1H-imidazo[4,5-h][3][5]naphthyridin-2(3H)-one | c-Met | 2600 |

TGF-β Signaling Pathway Inhibition

Several this compound derivatives are potent inhibitors of the TGF-β type I receptor (ALK5), a key kinase in a pathway that regulates cell growth, differentiation, and apoptosis.

Caption: Inhibition of the TGF-β signaling pathway by a this compound derivative.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

Caption: A general workflow for a typical organic synthesis experiment.

This guide provides a foundational understanding of the chemical reactivity of the this compound ring system. The presented protocols and data serve as a starting point for the synthesis and functionalization of this important heterocyclic scaffold, paving the way for the discovery of new therapeutic agents and functional materials.

References

The Solubility and Stability of 1,5-Naphthyridine Compounds: A Technical Guide for Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a core component in a variety of biologically active compounds, including potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2] The unique structural and electronic properties of the this compound ring system, however, can present challenges in terms of solubility and stability, which are critical parameters for successful drug development.[3][4] This technical guide provides an in-depth overview of the solubility and stability of this compound compounds, offering detailed experimental protocols and data presentation templates for researchers, scientists, and drug development professionals.

Solubility of this compound Compounds

The planar and rigid aromatic structure of many this compound derivatives often leads to poor aqueous solubility, which can impede both in vitro biological assays and in vivo studies.[3] Understanding and overcoming these solubility challenges is a key step in the development of this compound-based drug candidates.

Factors Influencing Solubility

The solubility of this compound compounds is influenced by a variety of factors, including:

-

Molecular Structure: The inherent planarity and rigidity of the this compound core can lead to strong crystal lattice forces, which are difficult to overcome with solvent molecules, resulting in low solubility.[3]

-

Substituents: The nature and position of substituents on the this compound ring can significantly impact solubility. Introducing substituents that disrupt planarity or introduce ionizable groups can enhance solubility.[3]

-

pH: For compounds with ionizable groups, such as basic nitrogen atoms in the naphthyridine ring or acidic/basic substituents, solubility can be highly pH-dependent.[3]

-

Solvent: The choice of solvent is critical. While aqueous solubility is often the primary concern for biological applications, solubility in organic solvents is important for synthesis, purification, and formulation.[3]

Strategies to Improve Solubility

Several strategies can be employed to improve the solubility of this compound compounds:

-

pH Adjustment: For compounds with basic nitrogen atoms, lowering the pH of the aqueous medium can lead to protonation and the formation of more soluble salts.[3]

-

Co-solvents: The use of organic co-solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), is a common practice for dissolving poorly soluble compounds for in vitro assays.[3]

-

Structural Modification: Introducing polar or ionizable functional groups, or substituents that disrupt the planarity of the molecule, can significantly improve aqueous solubility.[3]

-

Formulation Approaches: Techniques such as the preparation of amorphous solid dispersions, where the compound is dispersed in a polymer matrix (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)), can enhance the dissolution rate and apparent solubility.[3]

Quantitative Solubility Data

While extensive public databases of quantitative solubility data for a wide range of this compound derivatives are limited, the following tables provide templates for organizing and presenting experimental solubility data.

Table 1: Aqueous Solubility of this compound Derivatives

| Compound ID | pH | Temperature (°C) | Solubility (µg/mL) | Method |

|---|---|---|---|---|

| Example-1 | 2.0 | 25 | Data | HPLC-UV |

| Example-1 | 7.4 | 25 | Data | HPLC-UV |

| Example-1 | 9.0 | 25 | Data | HPLC-UV |

| Example-2 | 7.4 | 37 | Data | Shake-flask |

Table 2: Solubility of this compound Derivatives in Organic Solvents

| Compound ID | Solvent | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Example-3 | DMSO | 25 | Data |

| Example-3 | Ethanol | 25 | Data |

| Example-3 | Dichloromethane | 25 | Data |

Stability of this compound Compounds

The chemical stability of this compound derivatives is a critical attribute that influences their shelf-life, formulation, and ultimately, their safety and efficacy. These compounds can be susceptible to degradation through several pathways.[5]

Degradation Pathways

The primary degradation pathways for this compound compounds include:

-

Hydrolysis: The naphthyridine ring can be susceptible to acid or base-catalyzed hydrolysis, particularly if it bears hydrolyzable functional groups like esters or amides. The pH of the solution plays a crucial role in the rate of hydrolysis.[5]

-

Oxidation: The electron-rich nature of the this compound ring system makes it prone to oxidative degradation. This can be catalyzed by light, metal ions, or the presence of peroxides.[5]

-

Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to the formation of various degradation products. This is a common issue for many aromatic heterocyclic compounds.[5]

Best Practices for Storage and Handling

To minimize degradation, the following best practices are recommended for storing and handling this compound compounds:

-

Light Protection: Store solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.[5]

-

Temperature Control: Store solutions at low temperatures (2-8 °C or frozen) to slow down the rate of degradation.[5]

-

pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.[5]

-

Inert Atmosphere: For particularly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[5]

Quantitative Stability Data

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. The following table provides a template for summarizing the results of such studies.

Table 3: Forced Degradation of a this compound Derivative (Example)

| Stress Condition | % Degradation | Major Degradation Products |

|---|---|---|

| 0.1 M HCl, 60°C, 24h | Data | Identify and Characterize |

| 0.1 M NaOH, 60°C, 24h | Data | Identify and Characterize |

| 3% H₂O₂, RT, 24h | Data | Identify and Characterize |

| Heat (Solid), 80°C, 48h | Data | Identify and Characterize |

| Heat (Solution), 60°C, 48h | Data | Identify and Characterize |

| UV/Vis Light, 24h | Data | Identify and Characterize |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound compounds.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a this compound compound in an aqueous buffer.

Materials:

-

This compound compound

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

HPLC grade water and acetonitrile

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

Add an excess amount of the this compound compound to a vial.

-

Add a known volume of the aqueous buffer to the vial.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the concentration and the dilution factor.

Protocol for Forced Degradation Studies

Objective: To investigate the stability of a this compound compound under various stress conditions.[5]

Materials:

-

This compound compound

-

Stock solution of the compound in a suitable solvent (e.g., methanol or water)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

Vials, heating blocks/ovens, photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.[5]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.[5]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[5]

-

Thermal Degradation (Solid): Place the solid compound in an oven at 80 °C for 48 hours.[5]

-

Thermal Degradation (Solution): Heat a solution of the compound at 60 °C for 48 hours.[5]

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours.[5]

-

At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples appropriately for analysis by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Visualization of Pathways and Workflows

Signaling Pathway Inhibition

Many this compound derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1] For instance, several this compound derivatives are inhibitors of the TGF-β type I receptor (ALK5), a critical mediator in cancer and fibrosis.[6][7]

Caption: TGF-β signaling pathway and inhibition by this compound compounds.

Experimental Workflow: Solubility Determination

A systematic workflow is crucial for accurately determining the solubility of a compound.

Caption: Workflow for aqueous solubility determination.

Logical Relationship: Stability Assessment Strategy

A logical approach to assessing the stability of a this compound compound involves a series of tiered experiments.

Caption: Strategy for chemical stability assessment.

References

Methodological & Application

Application Notes and Protocols for 1,5-Naphthyridine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] These compounds have garnered significant interest due to their therapeutic potential in various diseases, including cancer, infectious diseases, and inflammatory conditions.[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives, intended to serve as a comprehensive resource for researchers in drug discovery and development.

Synthetic Methodologies

The construction of the this compound core can be achieved through several synthetic strategies. The Skraup synthesis and the Friedländer annulation are among the most common and versatile methods.

Protocol 1: Skraup Synthesis of this compound

The Skraup synthesis is a classic and effective method for preparing 1,5-naphthyridines, typically involving the reaction of a 3-aminopyridine derivative with glycerol in the presence of a strong acid and an oxidizing agent.[3][4]

Materials:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene (or sodium m-nitrobenzenesulfonate as a milder oxidizing agent)

-

Sodium Hydroxide (NaOH) for neutralization

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-